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CAS No.: 885272-55-9

Cat. No.: B611319

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG693, a potent and orally available

chemical probe for Cdc2-like kinase 1 (CLK1). TG693 serves as a valuable tool for

investigating the biological functions of CLK1 and for exploring its therapeutic potential in

diseases such as Duchenne muscular dystrophy (DMD). This document outlines the

quantitative biochemical and cellular data, detailed experimental protocols, and visual

representations of key pathways and workflows.

Introduction to TG693
TG693 is a small molecule inhibitor of CLK1, identified as a more metabolically stable analogue

of the earlier CLK inhibitor, TG003.[1] It is an ATP-competitive inhibitor that has demonstrated

efficacy in cellular and in vivo models.[1][2] A primary application of TG693 has been in the

context of DMD, where it promotes the skipping of a mutated dystrophin exon, leading to the

production of a functional dystrophin protein.[1] Its oral bioavailability and ability to modulate

pre-mRNA splicing in skeletal muscle make it a significant tool for both basic research and

preclinical studies.[1]
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Quantitative Data
The following tables summarize the key quantitative parameters of TG693, providing a clear

comparison of its activity and selectivity.

Table 1: In Vitro Inhibitory Activity against CLK1

Compound IC50 (nM) Ki (nM) Inhibition Type

TG693 112.6 105.3 ATP-competitive

TG003 13.1 Not Reported ATP-competitive

Data sourced from in vitro kinase assays using a synthetic SRSF1 RS domain peptide as a

substrate.[1][2]

Table 2: Kinase Selectivity Profile of TG693

The selectivity of TG693 was assessed against a panel of 313 recombinant kinases at a

concentration of 1 µM.

Kinase Percent Inhibition (%)

CLK1 >90

Haspin >90

TG693 shows high selectivity, with significant inhibition (>70%) observed for only 4 out of 313

kinases in the panel.[2]

Table 3: Cellular Activity of TG693

The cellular activity of TG693 was determined by its ability to inhibit the phosphorylation of

Serine/Arginine-rich (SR) proteins in HeLa cells.
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SR Protein Target Effective Concentration of TG693

SRSF4 Phosphorylation 5 µM

SRSF6 Phosphorylation 20 µM

For comparison, TG003 inhibited SRSF4 phosphorylation at 5 µM and SRSF6 phosphorylation

at 10 µM.[1]

Table 4: In Vivo Pharmacokinetics and Efficacy of TG693

Administration
Route

Dose

Peak Serum
Concentration
(6h post-
injection)

Tibialis
Anterior
Muscle
Concentration

In Vivo Effect

Subcutaneous 30 mg/kg ~13 µM Not Reported Not Reported

Oral 30 mg/kg Not Reported >4 µM

Significant

reduction of SR

protein

phosphorylation

These studies were conducted in ICR mice.[1][2]

Mechanism of Action and Signaling Pathway
CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing

by phosphorylating SR proteins.[3] These proteins are key components of the spliceosome.

Phosphorylation of SR proteins by CLK1 is essential for their localization to nuclear speckles

and their participation in splice site selection.

TG693 acts as a Type I, ATP-competitive inhibitor of CLK1.[1][2] By binding to the ATP-binding

pocket of CLK1, TG693 prevents the transfer of a phosphate group from ATP to SR proteins.

This inhibition of SR protein phosphorylation alters alternative splicing events. In the context of

DMD, this modulation leads to the skipping of a mutated exon in the dystrophin pre-mRNA,
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restoring the reading frame and allowing for the production of a truncated, yet functional,

dystrophin protein.[1]
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Caption: CLK1 signaling pathway and the inhibitory action of TG693.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

TG693.

In Vitro Kinase Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of TG693
against CLK1.

Reagents and Materials:

Recombinant CLK1 enzyme.

Synthetic SRSF1 RS domain peptide (substrate).
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ATP.

TG693 (serially diluted).

Kinase assay buffer.

ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system.

96-well plates.

Procedure:

1. Prepare a master mix containing kinase assay buffer, ATP, and the SRSF1 substrate

peptide.

2. Dispense 12.5 µL of the master mix into each well of a 96-well plate.

3. Add 2.5 µL of serially diluted TG693 or vehicle control (e.g., DMSO) to the appropriate

wells.

4. Initiate the kinase reaction by adding 10 µL of diluted recombinant CLK1 enzyme to each

well.

5. Incubate the plate at 30°C for 45 minutes.

6. Stop the reaction and measure the remaining ATP levels by adding the ADP-Glo™ reagent

according to the manufacturer's protocol. This typically involves a 45-minute incubation.

7. Add the Kinase Detection Reagent and incubate for another 45 minutes.

8. Measure luminescence using a plate reader.

9. Calculate the percent inhibition for each TG693 concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for SR Protein Phosphorylation
This protocol assesses the ability of TG693 to inhibit CLK1 activity within a cellular context.
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Cell Culture and Treatment:

Culture HeLa cells in appropriate media until they reach 70-80% confluency.

Treat the cells with increasing concentrations of TG693 (e.g., 0, 1, 5, 10, 20 µM) for a

specified period (e.g., 24 hours).

Protein Extraction:

1. Wash the cells with ice-cold PBS.

2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Scrape the cells and collect the lysate.

4. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

5. Collect the supernatant containing the total protein extract.

Western Blotting:

1. Determine protein concentration using a BCA assay.

2. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

3. Separate the proteins by SDS-PAGE.

4. Transfer the proteins to a PVDF membrane.

5. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

6. Incubate the membrane overnight at 4°C with a primary antibody against pan-phospho-SR

proteins.

7. Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

8. Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.
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9. Normalize the results to a loading control, such as Lamin B or β-actin.

In Vivo Pharmacokinetics and Efficacy Study
This protocol describes the administration of TG693 to mice to evaluate its bioavailability and

its effect on SR protein phosphorylation in muscle tissue.[1]

Animal Husbandry and Dosing:

Use seven-week-old male ICR mice.

For oral administration, suspend TG693 in 0.5% carboxymethylcellulose.

Administer a single oral dose of 30 mg/kg TG693.

Sample Collection:

1. At various time points post-administration, euthanize the mice.

2. Collect blood samples for serum analysis.

3. Dissect the tibialis anterior (TA) muscle.

Pharmacokinetic Analysis:

1. Process the blood samples to obtain serum.

2. Homogenize the TA muscle tissue.

3. Extract TG693 from the serum and tissue homogenates.

4. Quantify the concentration of TG693 using liquid chromatography-mass spectrometry

(LC/MS).

In Vivo Efficacy (Western Blot):

1. Prepare protein lysates from the collected TA muscle tissue as described in Protocol 4.2.
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2. Perform Western blotting using an anti-pan-phospho-SR antibody to assess the level of

SR protein phosphorylation.[1]

3. Analyze the results to determine if oral administration of TG693 leads to a reduction in SR

protein phosphorylation in the target tissue.

Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows

and the logical progression of TG693's development as a chemical probe.
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Caption: Workflow for the in vitro kinase inhibition assay.
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Caption: Workflow for assessing the cellular activity of TG693.
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Caption: Logical flow for the validation of TG693 as a chemical probe.

Conclusion
TG693 has been established as a potent, selective, and metabolically stable chemical probe

for CLK1. Its characterization through biochemical, cellular, and in vivo studies demonstrates its

utility in modulating the activity of CLK1 to study its role in pre-mRNA splicing and other cellular

processes. The oral bioavailability of TG693 and its proven efficacy in animal models make it a

particularly valuable tool for preclinical research, especially in the development of potential

therapeutics for Duchenne muscular dystrophy and other diseases linked to splicing

dysregulation. This guide provides the foundational data and protocols necessary for

researchers to effectively utilize TG693 in their scientific investigations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b611319/docs?utm_src=pdf-body-img#tg693-a-technical-guide-to-a-selective-chemical-probe-for-clk1
https://www.benchchem.com/product/b611319/docs?utm_src=pdf-body#tg693-a-technical-guide-to-a-selective-chemical-probe-for-clk1
https://www.benchchem.com/product/b611319/docs?utm_src=pdf-body#tg693-a-technical-guide-to-a-selective-chemical-probe-for-clk1
https://www.benchchem.com/product/b611319/docs?utm_src=pdf-body#tg693-a-technical-guide-to-a-selective-chemical-probe-for-clk1
https://www.benchchem.com/product/b611319/docs?utm_src=pdf-body#tg693-a-technical-guide-to-a-selective-chemical-probe-for-clk1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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